3-chloro-N'-(3-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide
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Overview
Description
3-chloro-N'-(3-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C16H10ClN3O3S and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0131401 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized through the reaction of specific aldehydes with carbohydrazides in the presence of acetic acid in ethanol. The structural confirmation of these compounds comes from comprehensive analyses involving elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral analysis. These methods ensure the accurate determination of the molecular structure, which is crucial for further applications (Naganagowda et al., 2014; Naganagowda & Petsom, 2011).
Sensor Development
The derivatives of this compound have been explored for the development of sensors. For instance, derivatives have been used for the detection of heavy metal ions like mercury (Hg2+), highlighting their potential in environmental monitoring and safety. These sensors exhibit high sensitivity and selectivity towards Hg2+, with a fast response time, which is pivotal for real-time monitoring applications (Hussain et al., 2017).
Antimicrobial Activity
Some derivatives of 3-chloro-N'-(3-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide have been tested for their antimicrobial properties. The compounds containing specific substituents on the phenyl ring exhibited significant activity, suggesting their potential in developing new antimicrobial agents. This indicates the compound’s versatility and its derivatives' efficacy in combating microbial resistance, an escalating issue in healthcare (Naganagowda et al., 2011).
Interaction with DNA
Research has also delved into the interaction of similar compounds with DNA, indicating potential applications in medicinal chemistry and drug design. For example, an amido-Schiff base containing similar functional groups has shown high selectivity and sensitivity as a fluoride ion sensor, alongside its ability to interact effectively with Calf Thymus-DNA. This dual functionality underscores the compound's potential in biological studies and its application in developing diagnostic tools or drug molecules (Ghosh et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-14-12-6-1-2-7-13(12)24-15(14)16(21)19-18-9-10-4-3-5-11(8-10)20(22)23/h1-9H,(H,19,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJQFDYKISZPH-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.